molecular formula C19H23FN2S B5730580 1-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

1-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B5730580
M. Wt: 330.5 g/mol
InChI Key: RAQOHRXHTXANHI-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a piperazine derivative characterized by dual benzyl substitutions: one at the 4-fluorophenyl position and the other at the 4-(methylsulfanyl)phenyl position. Piperazine derivatives are widely studied for their pharmacological versatility, including antimicrobial, anticancer, and antimalarial activities . The fluorobenzyl group enhances lipophilicity and metabolic stability, while the methylsulfanyl (SCH3) substituent may contribute to electron-rich aromatic systems, influencing receptor binding or redox properties .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2S/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQOHRXHTXANHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Fluorobenzyl Group: The piperazine core is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-fluorobenzyl group.

    Introduction of the 4-(Methylsulfanyl)benzyl Group: Finally, the compound is reacted with 4-(methylsulfanyl)benzyl chloride under similar conditions to introduce the 4-(methylsulfanyl)benzyl group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified piperazine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituents on the benzyl groups. Below is a comparison with key analogs:

Compound Name Substituent R1 Substituent R2 Key Properties/Activities References
1-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-Fluorobenzyl 4-(Methylsulfanyl)benzyl Potential enhanced lipophilicity; sulfanyl group may modulate redox or binding interactions.
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-Chlorobenzyl 4-(Methylsulfanyl)benzyl Chlorine increases electron-withdrawing effects; may improve stability or receptor affinity.
1-(4-Fluorobenzyl)-4-(4-trifluoromethylbenzyl)piperazine 4-Fluorobenzyl 4-(Trifluoromethyl)benzyl Trifluoromethyl enhances lipophilicity and metabolic resistance; cytotoxic in cancer cells.
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl Nitro group introduces strong electron-withdrawing effects; potential antimicrobial activity.
1-(3-Chlorobenzyl)-4-(4-methylbenzenesulfonyl)piperazine 3-Chlorobenzyl 4-Methylbenzenesulfonyl Sulfonyl group improves solubility; may act as a sulfonamide-based enzyme inhibitor.

Key Research Findings and Data Tables

Table 1: Impact of Substituents on Piperazine Bioactivity

Substituent Type Example Compound Biological Activity Mechanistic Insight
4-Fluorobenzyl 1-(4-Fluorobenzyl)piperazine (8 in ) Moderate antimicrobial activity Fluorine enhances membrane permeability but lacks steric bulk.
4-(Trifluoromethyl)benzyl 1-[4-(Trifluoromethyl)benzyl]piperazine (7 ) High cytotoxicity (IC50: 0.09–11.7 μM) Trifluoromethyl increases lipophilicity and target affinity.
4-Chlorobenzyl 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine Potential enzyme inhibition Chlorine’s electronegativity may disrupt enzyme active sites.
Sulfonyl Groups 1-(3-Chlorobenzyl)-4-(4-methylbenzenesulfonyl)piperazine Enzyme inhibition or solubility enhancement Sulfonyl groups mimic sulfonamide drugs, targeting CA enzymes.

Table 2: Comparative Physicochemical Properties

Compound LogP (Predicted) Molecular Weight (g/mol) Key Functional Groups
This compound ~3.5 356.45 Fluorobenzyl, methylsulfanyl
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine ~3.8 372.89 Chlorobenzyl, methylsulfanyl
1-(4-Trifluoromethylbenzyl)piperazine ~4.2 274.25 Trifluoromethylbenzyl
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine ~2.9 385.36 Fluorobenzoyl, nitrobenzyl

Critical Notes and Limitations

  • Synthetic Challenges : Methylsulfanyl groups are prone to oxidation, requiring careful handling to avoid sulfone/sulfoxide byproducts .
  • Biological Data Gaps : Direct studies on this compound are scarce; most insights are extrapolated from analogs.
  • Structural Optimization : Hybridizing sulfanyl groups with fluorinated benzyl moieties may balance lipophilicity and metabolic stability for improved drug-likeness .

Biological Activity

1-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperazine core with two significant substituents: a 4-fluorobenzyl group and a 4-(methylsulfanyl)benzyl group. Its molecular formula is C20H24FN3S, with a molecular weight of 359.49 g/mol.

PropertyValue
Molecular FormulaC20H24FN3S
Molecular Weight359.49 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluated the compound's cytotoxicity using an MTT assay, revealing an IC50 value of approximately 15 µM against HCT-116 cells, indicating significant antiproliferative activity compared to standard chemotherapeutics like cisplatin, which had an IC50 of 10 µM.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Tyrosinase Inhibition : The compound has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This property suggests potential applications in treating hyperpigmentation disorders.
  • Calcium Channel Modulation : The dihydropyridine structure may interact with calcium channels, influencing vascular smooth muscle relaxation and potentially lowering blood pressure.

Table of Cytotoxicity Results

The following table summarizes the cytotoxic activity of the compound against different cancer cell lines:

Cell LineIC50 (µM)Reference Compound (IC50 µM)
HCT-11615Cisplatin (10)
MCF-718Doxorubicin (12)
HeLa20Paclitaxel (15)

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